1-(1-((2,5-Dimethylphenyl)sulfonyl)piperidin-4-yl)pyrrolidin-3-ol
CAS No.: 1448133-59-2
Cat. No.: VC4592693
Molecular Formula: C17H26N2O3S
Molecular Weight: 338.47
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1448133-59-2 |
|---|---|
| Molecular Formula | C17H26N2O3S |
| Molecular Weight | 338.47 |
| IUPAC Name | 1-[1-(2,5-dimethylphenyl)sulfonylpiperidin-4-yl]pyrrolidin-3-ol |
| Standard InChI | InChI=1S/C17H26N2O3S/c1-13-3-4-14(2)17(11-13)23(21,22)19-9-5-15(6-10-19)18-8-7-16(20)12-18/h3-4,11,15-16,20H,5-10,12H2,1-2H3 |
| Standard InChI Key | GEPUUHGSANMQFI-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCC(CC2)N3CCC(C3)O |
Introduction
Synthesis and Potential Applications
While specific synthesis methods for this compound are not detailed in the available sources, it likely involves reactions typical for forming sulfonyl linkages and incorporating pyrrolidine and piperidine rings. Such compounds are often explored for their potential biological activities, including interactions with enzymes or receptors.
Related Compounds and Research Findings
Compounds with similar structures, such as sulfonamides, are known for their diverse biological activities, including antimicrobial and anti-inflammatory effects. For instance, 5-[1-(2,5-dimethylphenyl)sulfonyl-4-piperidinyl]-3-[(4-methylphenyl)methyl]-2H-triazolo[4,5-d]pyrimidin-7-one is a sulfonamide with a complex structure involving a piperidine ring and a sulfonyl group, similar to the compound of interest .
Data Tables
Given the lack of specific data for 1-(1-((2,5-Dimethylphenyl)sulfonyl)piperidin-4-yl)pyrrolidin-3-ol, we can create a hypothetical table based on its components and potential properties:
| Property | Description |
|---|---|
| Molecular Formula | CHNOS |
| Molecular Weight | Approximately 384 g/mol (estimated) |
| Structure | Piperidine and pyrrolidine rings with a sulfonyl linkage to a 2,5-dimethylphenyl group |
| Potential Applications | Biological activities, such as enzyme inhibition or receptor interaction |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume